molecular formula C20H31O5- B1247433 prostaglandin E2(1-)

prostaglandin E2(1-)

Cat. No. B1247433
M. Wt: 351.5 g/mol
InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2(1-) is the conjugate base of prostaglandin E2;  major species at pH 7.3. It has a role as an oxytocic and a human metabolite. It is a conjugate base of a prostaglandin E2.

Scientific Research Applications

  • Bacterial Growth in Endometriosis : PGE2 was found to promote bacterial growth in women with endometriosis. Higher levels of PGE2 were observed in menstrual fluid and peritoneal fluid of these women compared to controls, suggesting a role in the pathogenesis of endometriosis (Khan et al., 2012).

  • Drug Targets for Various Diseases : PGE2 receptors (EP1-4) are considered valuable drug targets for several pathophysiological states, including ulcerative colitis, glaucoma, bone healing, B cell lymphoma, and neurological diseases. Structural features of these receptors are crucial for developing selective modulators (Markovič et al., 2017).

  • Hypertension and Organ Damage : Disruption of the EP1 receptor in mice reduced mortality and organ damage in hypertension models, highlighting the potential of EP1 receptor blockade as an antihypertensive therapy (Bartlett et al., 2012).

  • Contraception and Ovulation : PGE2 is crucial for ovulation, and disrupting its synthesis, metabolism, or transport can be effective contraceptive strategies. Studies indicate that inhibitors of the prostaglandin-endoperoxide synthase 2 enzyme could be used as emergency contraceptives (Duffy, 2015).

  • Breast Cancer Treatment : Elevated COX-2 expression and PGE2 levels are associated with breast cancer. The roles of EP receptors in cancer metastasis suggest their potential as therapeutic targets for cancer treatment or prevention (Reader et al., 2011).

  • Inflammatory Diseases : PGE2-induced inflammation involves activation of mast cells and helper T cells through different EP receptors. Targeting these receptors may offer new therapeutic approaches for inflammatory disorders (Kawahara et al., 2015).

  • Cardiovascular Diseases : EP4 receptor activation in cardiovascular diseases can have both pro- and anti-inflammatory effects, impacting conditions like atherosclerosis, aneurysm, and cardiac transplantation (Tang et al., 2012).

properties

Product Name

prostaglandin E2(1-)

Molecular Formula

C20H31O5-

Molecular Weight

351.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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